3-Methyl-4-[(2-methylpentyl)oxy]aniline
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
3-Methyl-4-[(2-methylpentyl)oxy]aniline adheres to IUPAC nomenclature guidelines for substituted anilines. The parent structure is aniline (C₆H₅NH₂), with two substituents:
- A methyl group at the 3-position of the benzene ring.
- A 2-methylpentyl ether group at the 4-position, forming a benzyl ether linkage.
The IUPAC name is derived by prioritizing substituents in alphabetical order (methyl before pentyl) and assigning the lowest possible locant numbers. The systematic name reflects the substitution pattern on the benzene ring and the ether functional group.
Key Nomenclature Features:
| Component | Position | Functional Group |
|---|---|---|
| Benzene ring | Parent structure | - |
| Methyl | 3 | -CH₃ |
| 2-Methylpentyl ether | 4 | -O-(2-methylpentyl) |
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₃H₂₁NO , derived from:
- C₆H₃ (benzene ring with three hydrogen atoms replaced by substituents)
- CH₃ (methyl group at position 3)
- O(CH₂CH(CH₃)CH₂CH₂CH₃) (2-methylpentyl ether at position 4)
- NH₂ (aniline group)
Molecular Weight : 207.32 g/mol.
Stereochemical Aspects:
- Aromatic substitution : The substituents occupy the 3- and 4-positions, resulting in a meta-substituted benzene ring .
- Chirality : The 2-methylpentyl group introduces a stereogenic center at the 2-position of the pentyl chain. However, no enantiomeric forms are reported due to the absence of chiral resolution data.
X-ray Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous aniline derivatives and computational models:
Structural Features Inferred from Analogues:
- Planar Benzene Ring : The aromatic ring likely adopts a planar conformation due to resonance stabilization, as observed in similar aniline derivatives.
- Ether Group Conformation : The 2-methylpentyl ether side chain may adopt a gauche conformation to minimize steric hindrance between the methyl and pentyl groups.
- Hydrogen Bonding : The NH₂ group could participate in intermolecular hydrogen bonds, as seen in crystal structures of related aromatic amines.
Computational Predictions:
- Torsion Angles : The C-N bond (aniline group) and C-O bond (ether group) likely exhibit restricted rotation due to resonance and steric effects.
- Intermolecular Interactions : Potential π-π stacking between aromatic rings and dipole-dipole interactions involving the ether oxygen may stabilize crystal packing.
Comparative Analysis of Structural Isomers and Analogues
The compound’s properties contrast with its isomers and analogues due to differences in substitution patterns and functional groups. Below is a comparative analysis:
Table 1: Structural Isomers of this compound
Key Differences:
Substitution Patterns :
- Ortho/para vs. meta/para : The 2-methyl isomer (CAS 946785-92-8) has substituents at 2 and 4, potentially altering electronic effects compared to the 3,4-disubstituted parent compound.
- Heterocyclic Analogues : The pyridinyl ether derivative (CAS 537705-06-9) introduces nitrogen into the ether group, modifying electronic and steric properties.
Functional Group Variability :
- Ether vs. Amine : The parent compound’s NH₂ group enables hydrogen bonding, whereas analogues with alternative ether substituents (e.g., pyridinyl) may exhibit different reactivity.
Properties
IUPAC Name |
3-methyl-4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-13-7-6-12(14)8-11(13)3/h6-8,10H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYHDSUMUHWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[(2-methylpentyl)oxy]aniline typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.
Etherification: The nitro compound is then subjected to etherification with 2-methylpentanol in the presence of a suitable catalyst to yield 3-methyl-4-[(2-methylpentyl)oxy]nitrobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-[(2-methylpentyl)oxy]aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxy/Aniline Derivatives
Alkyloxy vs. Phenoxy Substituents
3-Methyl-4-(2-methylphenoxy)aniline (CAS 860573-00-8) Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Key Differences: Replaces the 2-methylpentyloxy group with a 2-methylphenoxy moiety. Used as a high-purity API intermediate .
3-Methyl-4-(4-methylphenoxy)aniline (CAS 17419-01-1) Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Key Differences: The para-methyl group on the phenoxy ring minimizes steric hindrance compared to ortho-substituted analogs, improving electronic conjugation with the aniline ring .
Halogen vs. Alkyl Substituents
3-Fluoro-4-[(2-methylpentyl)oxy]aniline Molecular Formula: C₁₂H₁₆FNO Molecular Weight: 209.26 g/mol Key Differences: Fluorine at the 3-position introduces strong electron-withdrawing effects, lowering the pKa of the NH₂ group compared to the methyl-substituted analog. This enhances acidity and alters reactivity in electrophilic substitutions .
3-Methyl-4-(2,2,2-trifluoroethoxy)aniline Molecular Formula: C₁₀H₁₁F₃NO Molecular Weight: 218.20 g/mol Key Differences: The trifluoroethoxy group is highly electronegative, further reducing NH₂ basicity and increasing resistance to oxidation. Applications include fluorinated drug intermediates .
Heterocyclic Substituents
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline (CAS 537705-06-9) Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol Key Differences: The pyridinyloxy group introduces a nitrogen heteroatom, enabling hydrogen bonding and improving aqueous solubility. Potential use in coordination chemistry or as a ligand .
Physicochemical and Reactivity Trends
Key Observations :
- Lipophilicity: Alkyloxy chains (e.g., 2-methylpentyl) enhance lipid solubility compared to phenoxy or fluorinated groups, favoring membrane permeability in drug design.
- Basicity : Electron-donating groups (e.g., methyl, methoxy) increase NH₂ basicity, while electron-withdrawing groups (e.g., F, CF₃) reduce it.
- Synthetic Utility : Reductive amination (NaBH₄/I₂) is a common method for secondary amine derivatives, as seen in pyrazolylamine synthesis .
Biological Activity
3-Methyl-4-[(2-methylpentyl)oxy]aniline, also known by its CAS number 946741-71-5, is a chemical compound with the molecular formula C13H21NO. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure
The structure of this compound consists of an aniline core substituted with a methyl group at the 3-position and a 2-methylpentyl ether at the 4-position. This unique substitution pattern may influence its biological properties and interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be valuable in developing new antibiotics.
- Anticancer Activity : Investigations into the anticancer potential of this compound have shown promise, particularly in inhibiting tumor cell proliferation in vitro. Specific mechanisms may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of aniline compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The IC50 value was calculated to be approximately 15 µM, indicating a potent effect on cancer cell growth.
Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC < 10 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | MIC < 15 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Reduced viability | IC50 = 15 µM |
| Neuroprotection | Neuronal cell lines | Protection against oxidative stress | TBD |
Q & A
Basic: How can researchers optimize the synthesis of 3-Methyl-4-[(2-methylpentyl)oxy]aniline to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent choice (e.g., polar aprotic solvents like DMF), and catalyst loading. For example, nucleophilic substitution reactions between 3-methyl-4-hydroxyaniline and 2-methylpentyl bromide can be monitored via thin-layer chromatography (TLC) to track progress. Post-synthesis, purification via column chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate) enhances purity. Characterization by -NMR and IR spectroscopy confirms structural integrity, while GC-MS or HPLC quantifies yield .
Advanced: What experimental strategies can resolve contradictions in reactivity data between this compound and its structural analogs?
Methodological Answer:
Contradictions in reactivity often arise from steric or electronic differences in substituents. Comparative studies using computational tools (e.g., DFT calculations) can predict electronic effects of the 2-methylpentyloxy group versus analogs like 4-hexyloxyaniline. Experimentally, kinetic studies under controlled conditions (e.g., varying pH or temperature) isolate steric influences. Pairing these with spectroscopic techniques (e.g., UV-Vis for monitoring reaction intermediates) helps reconcile discrepancies. Cross-referencing data with structurally similar compounds, such as quinoline-based analogs, provides mechanistic insights .
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
- Mass Spectrometry (HRMS): Determines exact mass (e.g., 206.12665 Da) and fragmentation patterns for structural confirmation.
- NMR Spectroscopy: - and -NMR identify substituent positioning and verify alkylation.
- Chromatography: HPLC or UHPLC with UV/Vis detection assesses purity, while GC-MS monitors volatile byproducts.
- X-ray Crystallography: Resolves molecular conformation in crystalline forms, critical for understanding packing interactions .
Advanced: How does the 2-methylpentyloxy group influence metabolic stability in biological systems compared to shorter-chain alkoxy groups?
Methodological Answer:
The branched 2-methylpentyloxy group may reduce oxidative metabolism due to steric hindrance. In vitro assays using liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) quantify metabolic turnover. Co-incubation with aldehyde oxidase inhibitors (e.g., raloxifene) identifies enzyme-specific contributions. Comparative studies with analogs like 4-methoxy-N-methylaniline (which lacks branching) reveal chain-length-dependent effects on clearance rates. LC-MS/MS tracks metabolite formation (e.g., dealkylated products), while molecular docking predicts binding affinities to metabolic enzymes .
Basic: What are the solubility challenges of this compound in aqueous vs. organic solvents, and how can they be addressed?
Methodological Answer:
The compound’s hydrophobicity (logP ~3.5–4.0) limits aqueous solubility. Techniques to improve solubility include:
- Co-solvent Systems: Use ethanol or DMSO (≤10% v/v) in buffered solutions.
- Salt Formation: React with HCl to form a water-soluble hydrochloride salt, verified by -NMR shifts.
- Surfactant-Assisted Dispersion: Employ polysorbate-80 or cyclodextrins for colloidal stability .
Advanced: How can regioselective functionalization of the aniline group be achieved to avoid side reactions?
Methodological Answer:
Protecting the amino group with tert-butoxycarbonyl (Boc) or acetyl moieties prevents undesired alkylation/oxidation. For example, Boc protection followed by alkylation with 2-methylpentyl bromide under anhydrous conditions ensures regioselectivity. Deprotection with TFA/CHCl regenerates the free aniline. Monitoring by IR spectroscopy (loss of Boc carbonyl peak at ~1740 cm) confirms successful steps. Alternative strategies include using bulky bases (e.g., LDA) to direct electrophilic substitution .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over timeframes (e.g., 100 ns) to assess binding stability.
- Docking Studies (AutoDock Vina): Predict binding poses and affinity scores against targets like G-protein-coupled receptors.
- QSAR Modeling: Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogs. Validate predictions with in vitro assays (e.g., radioligand binding) .
Basic: How can researchers mitigate toxicity risks during handling of this compound?
Methodological Answer:
- Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation (P271) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Waste Management: Neutralize acidic/basic byproducts before disposal. Store in airtight containers away from oxidizers .
Advanced: What strategies validate the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–60°C).
- Stability-Indicating HPLC: Monitor degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
- Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius plots .
Advanced: How do electron-withdrawing substituents on the aniline ring alter the compound’s spectroscopic and reactive properties?
Methodological Answer:
Electron-withdrawing groups (e.g., -CF) decrease electron density at the amino group, shifting -NMR signals upfield (δ 6.5–7.0 ppm vs. δ 6.8–7.2 for electron-donating groups). Reactivity toward electrophiles (e.g., nitration) is reduced, requiring harsher conditions (e.g., HNO/HSO at 0°C). UV-Vis spectroscopy reveals bathochromic shifts due to extended conjugation, corroborated by TD-DFT calculations .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
